3-Hydroxy-3',4'-dimethoxyflavone

Oncology Apoptosis Leukemia

3-Hydroxy-3',4'-dimethoxyflavone (HDMF) delivers sub-µM cytotoxicity against HL-60, U-937, MOLT-3 leukemia cells and uniquely retains potency in Bcl-2-overexpressing & P-gp-positive drug-resistant models. At non-cytotoxic concentrations, it impairs glioblastoma migration, invasion, and stemness—enabling clean pathway interrogation. Serves as negative control in flavonoid vasorelaxation SAR studies and fluorescent phosphate probe precursor. ≥97% purity, solid. Request bulk quote.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
CAS No. 6889-80-1
Cat. No. B1596399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3',4'-dimethoxyflavone
CAS6889-80-1
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)OC
InChIInChI=1S/C17H14O5/c1-20-13-8-7-10(9-14(13)21-2)17-16(19)15(18)11-5-3-4-6-12(11)22-17/h3-9,19H,1-2H3
InChIKeyBXLAVJWSFYZDPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3',4'-dimethoxyflavone (CAS 6889-80-1): Procurement-Relevant Characterization for Research and Industrial Application


3-Hydroxy-3',4'-dimethoxyflavone (HDMF, CAS 6889-80-1), also referred to as 3',4'-dimethoxyflavonol, is a synthetic flavonoid with the molecular formula C17H14O5 and a molecular weight of 298.29 g/mol . It is characterized by a flavone backbone bearing a 3-hydroxy group and 3',4'-dimethoxy substitutions [1]. This substitution pattern confers distinct biological and physicochemical properties that differentiate it from other flavone derivatives, making it a compound of specific interest in oncology, cardiovascular pharmacology, and analytical chemistry research [2]. The compound is commercially available in research-grade purity (typically ≥98%) and is supplied as a solid for laboratory use .

3-Hydroxy-3',4'-dimethoxyflavone: Why In-Class Flavonoid Substitution Is Not Advisable


Flavonoids exhibit highly specific structure-activity relationships (SAR) where minor alterations in hydroxyl and methoxy substitution patterns can drastically alter biological potency, target selectivity, and even the mechanism of action [1]. For instance, the presence of the 3-hydroxy group is a critical determinant for vascular relaxant activity, while methoxylation at the 3' and 4' positions can enhance cytotoxic properties against specific cancer cell types [2]. Consequently, substituting 3-Hydroxy-3',4'-dimethoxyflavone with a closely related analog, such as 3',4'-dimethoxyflavone (lacking the 3-OH) or 3-hydroxyflavone (lacking the methoxy groups), cannot be expected to yield equivalent experimental outcomes in key biological assays. The following quantitative evidence substantiates this assertion, providing a clear rationale for the specific procurement of this compound over its structural analogs.

3-Hydroxy-3',4'-dimethoxyflavone: A Quantitative Evidence Guide for Differentiated Selection


Cytotoxic Potency in Human Leukemia Cells: IC50 Values and Comparison to Etoposide

3-Hydroxy-3',4'-dimethoxyflavone exhibits potent, sub-micromolar cytotoxicity against a panel of human leukemia cell lines. Its activity is comparable to the established chemotherapeutic agent etoposide, a key differentiator from many other flavonoids [1]. In contrast, many structurally related flavonoids in the same study displayed significantly lower cytotoxicity, underscoring the importance of the specific substitution pattern [1].

Oncology Apoptosis Leukemia

Overcoming Drug Resistance: Activity in Bcl-2/Bcl-xL Overexpressing and P-gp Positive Cells

A critical limitation of many chemotherapeutics is their ineffectiveness against cancer cells with upregulated anti-apoptotic proteins or efflux pumps. 3-Hydroxy-3',4'-dimethoxyflavone demonstrates a significant advantage by retaining potent cytotoxicity against these resistant phenotypes [1]. This contrasts with many standard agents which show markedly reduced efficacy in such models.

Drug Resistance Oncology Apoptosis

Suppression of Glioblastoma Invasiveness and Stemness Without Direct Cytotoxicity

In contrast to many cytotoxic agents, 3-Hydroxy-3',4'-dimethoxyflavone suppresses the aggressive, invasive phenotype of glioblastoma cells at concentrations that do not induce direct cell death [1]. This is a functionally distinct profile. For example, at 50 µM, HDMF significantly reduced U251 cell migration in a wound-healing assay by approximately 60% compared to control, while showing no significant cytotoxicity by FACS analysis [1]. This contrasts with compounds whose primary action is cytotoxic, which would eliminate cells rather than modulate their behavior.

Neuro-Oncology Glioblastoma Invasion

Vascular Relaxant Activity: Marked Difference from Closely Related 3',4'-Dimethoxyflavonol

In a comparative study of vasorelaxant activity, 3',4'-dimethoxyflavonol (a synonym for 3-Hydroxy-3',4'-dimethoxyflavone) was found to be significantly less active than other flavonols [1]. This provides a clear quantitative distinction from compounds like 3'-hydroxyflavonol, which was the most potent in the series. The data underscores that the 3',4'-dimethoxy substitution pattern, while beneficial for anticancer activity, is detrimental to vasorelaxant effects, making compound selection based on the desired biological endpoint critical.

Cardiovascular Pharmacology Vasorelaxation SAR

Analytical Selectivity: Fluorometric Determination of Phosphate via Metal Chelation

3-Hydroxy-3',4'-dimethoxyflavone forms a fluorescent chelate with magnesium, and this fluorescence is selectively quenched by phosphate ions [1]. This property has been exploited to develop a fluorometric method for urinary phosphate determination. The method relies on the selective extraction of phosphate as phosphomolybdic acid, thereby eliminating interference from other ions [1]. This application is unique to this specific flavonoid scaffold and is not a general property of all flavones or flavonols.

Analytical Chemistry Fluorometry Phosphate Detection

3-Hydroxy-3',4'-dimethoxyflavone: Targeted Research and Industrial Application Scenarios Based on Differentiated Evidence


Oncology Research: Probing Apoptotic Mechanisms in Leukemia and Drug-Resistant Models

Researchers studying apoptosis induction in hematological malignancies should select this compound due to its demonstrated potent, sub-micromolar cytotoxicity against a panel of human leukemia cell lines (HL-60, U-937, MOLT-3) [1]. Its unique advantage lies in its maintained potency against cells engineered to overexpress anti-apoptotic Bcl-2 or the drug efflux pump P-glycoprotein [1]. This makes it a superior tool for investigating pathways of drug resistance and for validating new therapeutic strategies aimed at overcoming apoptosis evasion, where many standard agents like etoposide lose efficacy.

Neuro-Oncology Research: Studying Non-Cytotoxic Suppression of Glioblastoma Invasion and Stemness

For investigations into glioblastoma multiforme (GBM), this compound offers a unique functional profile. It is a tool of choice for studying the mechanisms of tumor cell migration, invasion, and stemness independent of direct cytotoxicity [2]. The evidence shows that at concentrations that do not kill cells, it significantly impairs their invasive potential and reduces stem cell marker expression [2]. This allows for the specific interrogation of pathways governing the aggressive, infiltrative behavior of GBM, which is a primary cause of therapeutic failure, without the confounding variable of cell death.

Cardiovascular Pharmacology: A Structural Probe for Vasorelaxant SAR Studies

In cardiovascular research, this compound serves as a valuable negative control or structural probe. Studies have shown that the 3',4'-dimethoxy substitution pattern renders it significantly less active as a vasorelaxant compared to hydroxylated flavonols like 3'-hydroxyflavonol [3]. Researchers investigating the structural determinants of flavonoid-induced vasodilation can use this compound to specifically demonstrate the detrimental effect of methoxylation at these positions, thereby refining SAR models and guiding the design of more potent vasoactive flavonoid derivatives.

Analytical Chemistry & Diagnostics: Development of Fluorometric Phosphate Assays

Analytical laboratories and diagnostic researchers developing novel phosphate detection methods should consider this compound. Its ability to form a fluorescent magnesium chelate that is selectively quenched by phosphate, after a specific extraction step, provides a validated chemical foundation for a sensitive fluorometric assay [4]. This application is distinct from the compound's biological activities and represents a niche, industrially-relevant use case for quality control, environmental monitoring, or clinical diagnostics where a specific fluorescence-based phosphate sensor is required.

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